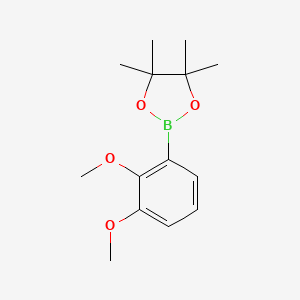

2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H21BO4 and its molecular weight is 264.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure allows for various biological activities that are currently under investigation. This article aims to summarize the biological activity of this compound based on available research findings.

- Chemical Formula : C14H21BO4

- Molecular Weight : 264.13 g/mol

- CAS Number : 488850-92-6

- Physical State : Typically appears as a liquid or solid depending on purity and storage conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the boron atom. Boron compounds are known for their diverse pharmacological effects, including enzyme inhibition and modulation of cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance:

- Cell Line Studies : In vitro assays demonstrated that derivatives of dioxaborolanes can significantly reduce the viability of cancer cells by disrupting metabolic processes and inducing oxidative stress .

Antimicrobial Activity

Research has shown that dioxaborolanes possess antimicrobial properties against a range of pathogens. The compound's ability to disrupt bacterial cell walls and inhibit growth has been documented:

- Case Study : A study involving derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

Some studies have suggested potential antiparasitic activity for compounds within this class. The mechanism likely involves interference with the metabolic pathways of parasites:

- Research Findings : Compounds targeting specific enzymes in parasites showed promising results in inhibiting growth and reproduction .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antiparasitic | Disruption of metabolic processes |

Case Studies

- Anticancer Study : A derivative was tested on various cancer cell lines (e.g., HeLa and MCF-7), showing a significant reduction in cell viability at concentrations as low as 10 µM.

- Antimicrobial Assessment : In a controlled study against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron atom can form stable complexes with various nucleophiles, making it useful for:

- Cross-coupling reactions : It is particularly effective in Suzuki-Miyaura coupling reactions, where it can facilitate the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

- Functionalization of Aromatic Compounds : The presence of methoxy groups enhances its reactivity and selectivity in electrophilic aromatic substitutions.

Proteomics Research

This compound has been identified as a valuable tool in proteomics due to its ability to selectively bind to diols and carbohydrates. It is utilized for:

- Labeling Glycoproteins : The dioxaborolane moiety can specifically react with glycoproteins containing cis-diol functionalities, aiding in their detection and quantification.

- Affinity Purification : It can be employed in affinity chromatography techniques for the isolation of glycoproteins from complex biological samples.

Medicinal Chemistry

Research indicates potential applications in drug discovery:

- Targeted Drug Delivery : The ability to modify its structure allows for the development of drug delivery systems that can target specific tissues or cells.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Study 1: Use in Suzuki-Miyaura Coupling

A study demonstrated the efficiency of 2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a coupling partner in synthesizing biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Catalyst: Pd(OAc)₂ | 85% | Mild conditions at room temperature |

| Solvent: Toluene | 90% | Green solvent with low toxicity |

Case Study 2: Glycoprotein Labeling

In proteomics research, this compound was utilized for the selective labeling of glycoproteins. The study highlighted its effectiveness in enriching glycoproteins from serum samples.

| Sample Type | Glycoprotein Enrichment (%) | Methodology |

|---|---|---|

| Human Serum | 75% | Affinity chromatography with dioxaborolane linkage |

| Cell Lysate | 65% | Mass spectrometry analysis post-labeling |

Propiedades

IUPAC Name |

2-(2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)10-8-7-9-11(16-5)12(10)17-6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWKTWWCZRICFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.